molecular formula C11H14O2S B8417227 (4-Methoxy-benzyl) acetonyl sulfide

(4-Methoxy-benzyl) acetonyl sulfide

Cat. No. B8417227
M. Wt: 210.29 g/mol
InChI Key: VPWFMBGHCXDWNR-UHFFFAOYSA-N
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Patent
US05510353

Procedure details

0.165 Mol sodium hydride is added portionwise at 0° to a solution of 4-methoxy-thiophenol (0.15 mol) in 300 ml THF. After 1 hour chloracetone (0.165 mol) is added. The mixture is stirred overnight at room temperature. Thereafter the solvent is evaporated and the mixture is dissolved in CH2Cl2 and washed with 2 N Na2CO3. The organic phase is dried and the solvent is evaporated to yield the title a) compound which is used without further purification.
Quantity
0.165 mol
Type
reactant
Reaction Step One
Quantity
0.15 mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0.165 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].CO[C:5]1C=C[C:8]([SH:11])=[CH:7][CH:6]=1.Cl[CH2:13][C:14](=[O:16])[CH3:15].[CH2:17]1[CH2:21][O:20][CH2:19][CH2:18]1>>[CH2:13]([S:11][CH2:8][C:7]1[CH:18]=[CH:17][C:21]([O:20][CH3:19])=[CH:5][CH:6]=1)[C:14]([CH3:15])=[O:16] |f:0.1|

Inputs

Step One
Name
Quantity
0.165 mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.15 mol
Type
reactant
Smiles
COC1=CC=C(C=C1)S
Name
Quantity
300 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0.165 mol
Type
reactant
Smiles
ClCC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Thereafter the solvent is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the mixture is dissolved in CH2Cl2
WASH
Type
WASH
Details
washed with 2 N Na2CO3
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
to yield the title a) compound which
CUSTOM
Type
CUSTOM
Details
is used without further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C(=O)C)SCC1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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